Enzyme Inhibition Potency: 4-Ethyl Substitution Enhances Serine Acetyltransferase (SAT) Inhibition Relative to Unsubstituted Scaffold
In a series of (2-aminooxazol-4-yl)isoxazole-3-carboxylic acid inhibitors of bacterial serine acetyltransferase (SAT), the ethyl substituent at the 4-position of the isoxazole ring was critical for achieving potent enzymatic inhibition. The unsubstituted isoxazole-3-carboxylic acid analog displayed an IC50 of >100 µM, whereas the 4-ethyl-substituted derivative exhibited an IC50 of 8.3 µM, representing a >12-fold improvement in potency [1].
| Evidence Dimension | Inhibition of bacterial serine acetyltransferase (SAT) enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 8.3 µM |
| Comparator Or Baseline | Unsubstituted isoxazole-3-carboxylic acid analog: IC50 > 100 µM |
| Quantified Difference | >12-fold increase in potency |
| Conditions | Recombinant Salmonella typhimurium SAT enzyme assay, spectrophotometric detection of CoA release at 412 nm |
Why This Matters
This >12-fold potency gain demonstrates that the 4-ethyl group is not a passive substituent; it is a critical pharmacophoric element that directly impacts target engagement and validates the selection of the ethyl-substituted compound for antibacterial adjuvant development programs.
- [1] Magalhães J, et al. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase. Pharmaceuticals. 2021; 14(3):231. View Source
